1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol
Description
1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
1-[benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO2/c1-3-13-23(14-18-7-5-4-6-8-18)15-21(24)16-25-17(2)19-9-11-20(22)12-10-19/h4-12,17,21,24H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYXRCMWBVNVIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)CC(COC(C)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Propylamine Intermediate:
Starting Materials: Propylamine and benzyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Product: Benzyl(propyl)amine.
-
Etherification Reaction:
Starting Materials: Benzyl(propyl)amine and 1-(4-chlorophenyl)ethanol.
Reaction Conditions: The reaction is typically conducted in the presence of a strong acid catalyst such as sulfuric acid, under reflux conditions.
Product: this compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly acting as a beta-blocker or other receptor modulator.
Biological Studies: Used in research to understand its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: Potential use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol exerts its effects involves its interaction with specific molecular targets, such as adrenergic receptors. The compound may bind to these receptors, inhibiting or modulating their activity, which can lead to various physiological effects.
Molecular Targets and Pathways:
Adrenergic Receptors: Potentially acts as an antagonist or agonist.
Signal Transduction Pathways: May influence pathways involving cyclic AMP (cAMP) and other secondary messengers.
Comparison with Similar Compounds
- Propranolol
- Metoprolol
- Atenolol
- Bisoprolol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
